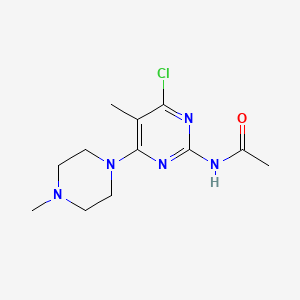
2-Chloro-3-(dimethylamino)-1-phenylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-PROPANONE, 2-CHLORO-3-(DIMETHYLAMINO)-1-PHENYL- is an organic compound with a complex structure that includes a phenyl group, a dimethylamino group, and a chlorine atom
Méthodes De Préparation
The synthesis of 1-PROPANONE, 2-CHLORO-3-(DIMETHYLAMINO)-1-PHENYL- typically involves the reaction of 2-chloro-1-phenyl-1-propanone with dimethylamine. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the reaction. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-PROPANONE, 2-CHLORO-3-(DIMETHYLAMINO)-1-PHENYL- undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Common reagents and conditions used in these reactions include solvents like ethanol or acetone, and catalysts such as palladium on carbon. Major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives.
Applications De Recherche Scientifique
1-PROPANONE, 2-CHLORO-3-(DIMETHYLAMINO)-1-PHENYL- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-PROPANONE, 2-CHLORO-3-(DIMETHYLAMINO)-1-PHENYL- involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds with active sites, while the phenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-PROPANONE, 2-CHLORO-3-(DIMETHYLAMINO)-1-PHENYL- can be compared with similar compounds such as:
3-Chloro-2-methyl-1-propene: This compound has a similar chlorine substitution but lacks the phenyl and dimethylamino groups.
1-Propanol, 3-chloro-: This compound has a similar backbone but differs in the functional groups attached.
The uniqueness of 1-PROPANONE, 2-CHLORO-3-(DIMETHYLAMINO)-1-PHENYL- lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
67835-25-0 |
|---|---|
Formule moléculaire |
C11H14ClNO |
Poids moléculaire |
211.69 g/mol |
Nom IUPAC |
2-chloro-3-(dimethylamino)-1-phenylpropan-1-one |
InChI |
InChI=1S/C11H14ClNO/c1-13(2)8-10(12)11(14)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 |
Clé InChI |
FTFBMWOFULYALF-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC(C(=O)C1=CC=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


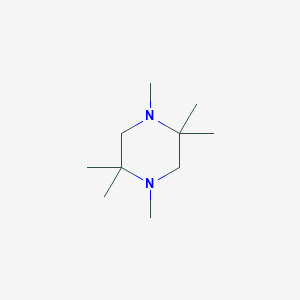
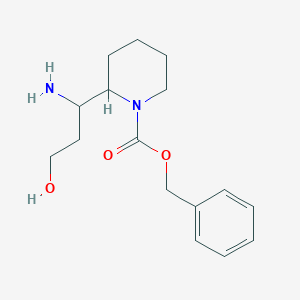
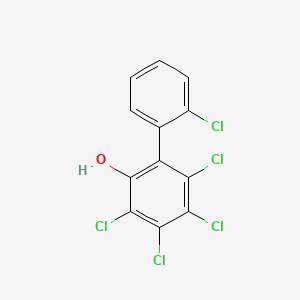
![7-(2-Aminopropanoyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13960437.png)
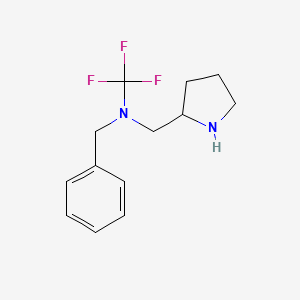
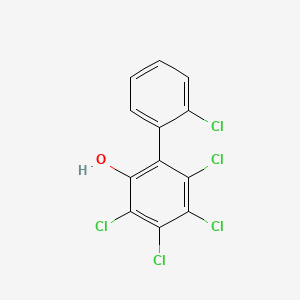
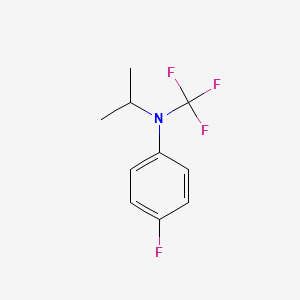
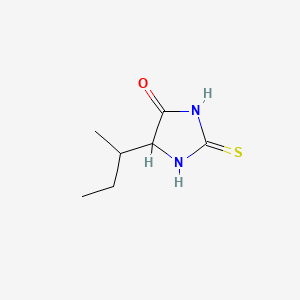

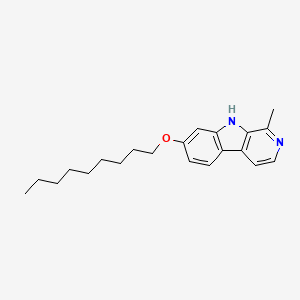
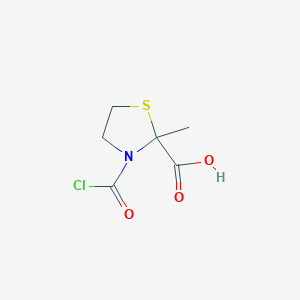
![6-Methoxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl acetate](/img/structure/B13960475.png)

